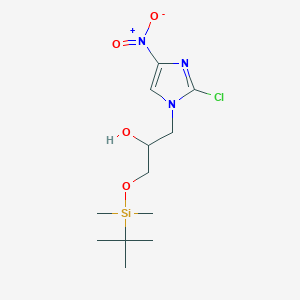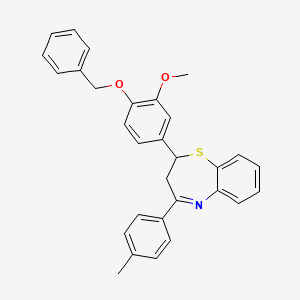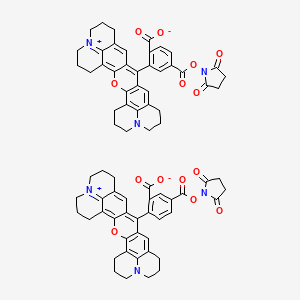
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is a fluorescent dye commonly used in various scientific fields. This compound is known for its ability to covalently attach to primary amines, making it a valuable tool in bioconjugation and labeling applications. Its fluorescence properties make it particularly useful in imaging and diagnostic techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester typically involves the reaction of 5(6)-carboxy-x-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The rhodamine moiety can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Primary amines, typically in a buffered aqueous solution.
Hydrolysis: Water or aqueous buffers, often under mild acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the specific application.
Major Products
Substitution Reactions: The primary product is the amide formed by the reaction of the ester with a primary amine.
Hydrolysis: The major products are the carboxylic acid derivative of rhodamine and N-hydroxysuccinimide.
Applications De Recherche Scientifique
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Commonly used for labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of fluorescent sensors and markers for various industrial applications.
Mécanisme D'action
The primary mechanism of action of 5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the NHS ester group, which reacts with the amine to form a stable amide bond. The rhodamine moiety provides fluorescence, allowing for the visualization and tracking of the labeled molecules. The molecular targets are typically proteins, nucleic acids, or other biomolecules containing primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye for labeling biomolecules.
Texas Red: A rhodamine derivative with similar fluorescence properties.
Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.
Uniqueness
5(6)-Carboxy-x-rhodamine-n-hydroxysuccinimideester is unique due to its specific fluorescence characteristics and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications requiring long-term stability and high sensitivity.
Propriétés
Formule moléculaire |
C74H66N6O14 |
|---|---|
Poids moléculaire |
1263.3 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35;41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h2*9-10,17-19H,1-8,11-16H2 |
Clé InChI |
JTLWZHLSQWYLGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


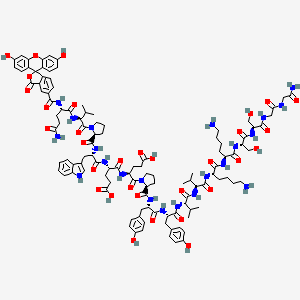
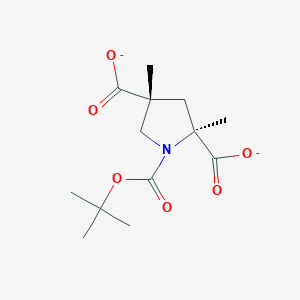
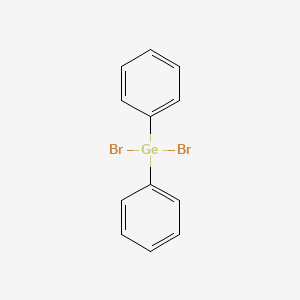
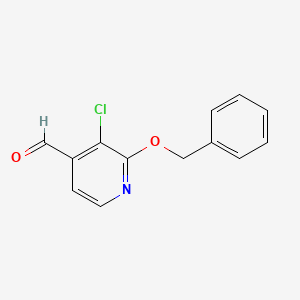


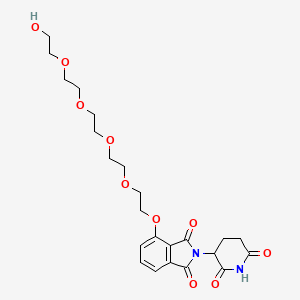


![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
